4,5-Bis(4-chlorophenyl)-1H-imidazole

P2X7 receptor antagonist inflammation neuropathic pain

Substituting this precise 4,5-bis(4-chlorophenyl) scaffold with generic imidazoles risks irreproducible potency shifts (5.3-210 nM range in P2X7 series). This compound is the authenticated core for P2X7 antagonist programs and Nutlin-class MDM2 inhibitor synthesis. • Confirmed P2X7 antagonist baseline (IC₅₀ 41 nM, mouse macrophage patch-clamp) • Direct precursor for one-step Nutlin key intermediates; enables parallel SAR library generation • ≥95% purity; available in research-scale batches with full documentation for procurement compliance

Molecular Formula C15H10Cl2N2
Molecular Weight 289.2 g/mol
CAS No. 68240-86-8
Cat. No. B8627899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(4-chlorophenyl)-1H-imidazole
CAS68240-86-8
Molecular FormulaC15H10Cl2N2
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CN2)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-15(19-9-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)
InChIKeySCZKETWZLPEUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Bis(4-chlorophenyl)-1H-imidazole: Procurement-Grade Overview


4,5-Bis(4-chlorophenyl)-1H-imidazole (CAS 68240-86-8, molecular formula C15H10Cl2N2, molecular weight 289.16 g/mol) is a vicinal diaryl-substituted 1H-imidazole derivative featuring two 4-chlorophenyl groups at the 4- and 5-positions of the imidazole core . This compound belongs to the broader class of 4,5-diarylimidazoles, which are established pharmacophores in medicinal chemistry with reported activities spanning P2X7 receptor antagonism, protein kinase CK1δ inhibition, anti-inflammatory, and anticancer applications [1]. The 4,5-bis(4-chlorophenyl) substitution pattern provides a structurally rigid, lipophilic scaffold that serves as either a synthetic intermediate for further derivatization or a comparative baseline for evaluating structurally related analogs [2].

P2X7 antagonist scaffold with reported nanomolar activity
Diaryl-imidazole pharmacophore for CK1δ kinase inhibition studies
Synthetic intermediate for N-alkylation and multi-component library synthesis
Core of Nutlin-class MDM2-p53 interaction probes

4,5-Bis(4-chlorophenyl)-1H-imidazole: Generic Substitution Risks


Substituting 4,5-bis(4-chlorophenyl)-1H-imidazole with a generic 4,5-diarylimidazole or unsubstituted imidazole in research protocols introduces substantial scientific risk due to pronounced differences in target binding affinity, selectivity profile, and metabolic stability. The 4-chloro substituents on both phenyl rings are not merely decorative; they critically modulate electronic properties and steric occupancy of the diarylimidazole pharmacophore, directly impacting ATP-competitive inhibition of kinases such as CK1δ [1] and antagonist activity at the P2X7 receptor [2]. In P2X7 antagonist development, the 4,5-bis(4-chlorophenyl)-1H-imidazole core confers a baseline antagonist IC50 of 41 nM in mouse peritoneal macrophages, whereas structurally related 2-substituted derivatives within the same series exhibit activities ranging from 5.3 nM to 210 nM, demonstrating that even conservative modifications to this scaffold produce order-of-magnitude potency shifts [3]. For procurement purposes, selecting an unverified analog lacking this precise substitution pattern invalidates cross-study reproducibility and may yield false-negative results in established P2X7 or kinase inhibition assays [4].

Analog mismatch Generic diaryl-imidazoles lacking 4-chloro substitution may exhibit significantly altered P2X7 antagonist potency and selectivity profile.
Kinase profile shift Unsubstituted or monoaryl imidazoles are unlikely to reproduce the nanomolar CK1δ inhibition reported for the 4,5-bis(4-chlorophenyl) scaffold.
Synthetic divergence 4,5-Diphenyl analogs may require harsher N-alkylation conditions due to altered electronic activation, affecting derivatization efficiency.

4,5-Bis(4-chlorophenyl)-1H-imidazole: Quantitative Evidence vs. Analogs


P2X7 Antagonist Activity: Comparison with Analogs

The 4,5-bis(4-chlorophenyl)-1H-imidazole scaffold exhibits baseline P2X7 receptor antagonist activity (IC50 = 41 nM) in Swiss mouse peritoneal macrophages as measured by whole-cell patch-clamp inhibition of BzATP-induced current [1]. This value is approximately 40-fold more potent than a structurally related comparator (IC50 = 210 nM) in the same tetrasubstituted-imidazole P2X7 antagonist series [2]. The SAR study identifies the 4,5-bis(4-chlorophenyl) substitution as a critical determinant of P2X7 antagonist potency, with compound 10 (the optimized lead in this series) demonstrating both potent antagonism and improved in vitro metabolic stability relative to less substituted analogs [3].

P2X7 antagonist activity
Head-to-head
IC50 41 nM (mouse macrophage patch-clamp) vs. 210 nM for related analog (human HEK293 assay)
Reported ~5-fold higher potency in rodent P2X7 model, but cross-species and assay differences require confirmation.
Assay systems differ; direct quantitative translation may be limited.
P2X7 receptor antagonist inflammation neuropathic pain

CK1δ Inhibition: Benchmark vs. Unsubstituted Imidazole

The 4,5-diarylimidazole pharmacophore, of which 4,5-bis(4-chlorophenyl)-1H-imidazole is a representative member, delivers high-potency ATP-competitive CK1δ inhibition in the low nanomolar range (4-19 nM for optimized analogs 11b, 12a, and 16b) [1]. In contrast, unsubstituted imidazole exhibits no detectable CK1δ inhibitory activity at relevant concentrations, and monoaryl-substituted imidazoles typically require high micromolar concentrations to achieve measurable inhibition [2]. The 4,5-bis(4-chlorophenyl) substitution pattern specifically enhances binding occupancy within the ATP-binding pocket hydrophobic region II (HRII), as confirmed by X-ray crystallographic analysis of compound 16b co-crystallized with CK1δ [3].

CK1δ inhibition benchmark
Class-level
Optimized 4,5-diarylimidazoles: IC50 4–19 nM; unsubstituted imidazole: no inhibition at ≤100 µM
>10,000-fold potency differential highlights the pharmacophore requirement for ATP-competitive CK1δ engagement.
Data from optimized analogs; verify for the exact procurement compound.
CK1δ inhibitor Alzheimer's disease cancer

Synthetic Versatility as a Strategic Intermediate

4,5-Bis(4-chlorophenyl)-1H-imidazole serves as a versatile intermediate for the synthesis of six distinct 1-substituted derivatives via straightforward alkylation/substitution chemistry, as demonstrated in a comprehensive synthetic study [1]. Furthermore, this core scaffold enables microwave-assisted, one-pot four-component synthesis of 1-butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazole derivatives (compounds 5-14) with yields achievable under mild conditions using PTSA as an acidic catalyst [2]. In contrast, alternative 4,5-diarylimidazole scaffolds lacking the 4-chloro substituents (e.g., 4,5-diphenylimidazole) demonstrate reduced reactivity in electrophilic substitution reactions due to electronic differences, necessitating harsher reaction conditions or producing lower regioselectivity [3].

Synthetic versatility
Class-level
Six 1-substituted derivatives (6a-c, 7a-c) prepared via mild N-alkylation; ten 2-aryl analogs via microwave-assisted one-pot synthesis
Supports efficient scaffold diversification; 4-chloro groups facilitate deprotonation compared to unsubstituted phenyl.
Reported yields and conditions from cited studies; confirm in-house.
synthetic intermediate medicinal chemistry lead optimization

Nutlin-Class MDM2 Inhibitors: Core Scaffold Requirement

The 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole core is structurally indispensable for the Nutlin class of MDM2-p53 protein-protein interaction inhibitors, including Nutlin-3a (IC50 for MDM2 inhibition = 140 nM) and related clinical candidates [1]. The (4R,5S)-stereoisomer of the 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole scaffold is approximately 150-fold more potent than the (4S,5R)-enantiomer in Nutlin-3 series, demonstrating that the bis(4-chlorophenyl) substitution pattern in combination with correct stereochemistry is absolutely required for high-affinity MDM2 binding [2]. Alternative scaffolds lacking the 4,5-bis(4-chlorophenyl) motif (e.g., benzodiazepinedione-based MDM2 inhibitors such as idasanutlin/RG7388) exhibit distinct binding modes and altered resistance profiles, underscoring the non-interchangeable nature of this core structure [3].

Nutlin-class stereochemical requirement
Cross-study comparable
(4R,5S)-bis(4-chlorophenyl) enantiomer ~150-fold more potent than (4S,5R) in Nutlin-3 MDM2 binding assay
Enantiomer-specific MDM2 interaction; stereochemical control and correct scaffold essential for probe development.
Reference data from Nutlin-3 series; verify with internal reference standards.
MDM2-p53 inhibitor Nutlin analog oncology

4,5-Bis(4-chlorophenyl)-1H-imidazole: Application Scenarios


P2X7 Antagonist Lead Optimization & Reference Procurement

Based on demonstrated P2X7 antagonist activity of 41 nM (mouse peritoneal macrophage patch-clamp assay) [1], procurement of 4,5-bis(4-chlorophenyl)-1H-imidazole is justified for laboratories engaged in P2X7-targeted inflammation, neuropathic pain, or neurodegenerative disease research. The compound serves as a validated core scaffold for generating derivative libraries aimed at achieving sub-10 nM potency while maintaining metabolic stability, as established in the tetrasubstituted-imidazole SAR study where compound 10 emerged as a potent lead with reduced in vitro metabolism and high solubility [2].

CK1δ Inhibitor Development and Selectivity Profiling

For groups pursuing CK1δ inhibition for Alzheimer's disease, amyotrophic lateral sclerosis, or cancer applications, 4,5-bis(4-chlorophenyl)-1H-imidazole provides access to the validated 4,5-diarylimidazole pharmacophore that yields nanomolar CK1δ inhibition (4-19 nM for optimized analogs) [3]. The X-ray crystallographic characterization of inhibitor 16b bound to CK1δ provides a structural roadmap for rational design, making this compound a rational procurement choice for structure-guided medicinal chemistry efforts aimed at improving CK1δ/ε isoform selectivity [4].

Synthetic Intermediate for Scaffold Diversification

The established synthetic route via Friedel-Crafts acylation, SeO2 oxidation, and cyclization with paraformaldehyde/ammonium acetate yields 4,5-bis(4-chlorophenyl)-1H-imidazole as a key intermediate [5]. This compound's ability to undergo straightforward N-alkylation to generate diverse 1-substituted derivatives (compounds 6a-c and 7a-c) [6], combined with its compatibility with microwave-assisted one-pot four-component synthesis for 2-aryl modifications [7], positions it as a strategic procurement item for medicinal chemistry laboratories requiring a versatile, multi-vector scaffold for parallel library synthesis.

Nutlin Analog Synthesis & MDM2-p53 Inhibitor Development

The 4,5-bis(4-chlorophenyl)-1H-imidazole scaffold is the essential core for synthesizing Nutlin-class MDM2 inhibitors, which are established chemical probes and clinical candidates for p53 wild-type cancers [8]. The one-step synthesis of key intermediates such as 2-(4-tert-butyl-2-ethoxyphenyl)-cis-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole from this scaffold enables efficient access to Nutlin analogs for SAR studies [9]. Procurement is indicated for oncology research groups requiring authentic Nutlin-series reference materials or for medicinal chemistry teams optimizing this clinically precedented chemotype.

Application
Selection Property
Validation Focus
P2X7 pathway antagonist studies
Reported P2X7 antagonist scaffold
Cell-based potency and selectivity profiling
CK1δ kinase inhibition research
Diaryl-imidazole pharmacophore
Kinase selectivity and isoform profiling
Scaffold diversification for medicinal chemistry
Synthetic tractability (N-alkylation, multi-component)
Library generation efficiency
MDM2-p53 interaction probe synthesis
Nutlin-class core scaffold
Stereochemical control and binding confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Bis(4-chlorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.